molecular formula C9H7IO4 B1336067 1-Acetoxy-1,2-benziodoxol-3-(1H)-one CAS No. 1829-26-1

1-Acetoxy-1,2-benziodoxol-3-(1H)-one

Cat. No.: B1336067
CAS No.: 1829-26-1
M. Wt: 306.05 g/mol
InChI Key: XPGGCSZYAKTCKR-UHFFFAOYSA-N
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Description

1-Acetoxy-1,2-benziodoxol-3-(1H)-one is a hypervalent iodine compound known for its utility in organic synthesis. It is a derivative of benziodoxolone and is characterized by the presence of an acetyloxy group. This compound is often used as an oxidizing agent and has found applications in various chemical transformations due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetoxy-1,2-benziodoxol-3-(1H)-one can be synthesized through the oxidation of 2-iodobenzoic acid derivatives. One common method involves the use of acetic anhydride and a suitable oxidizing agent such as peracetic acid or m-chloroperbenzoic acid. The reaction typically proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Acetoxy-1,2-benziodoxol-3-(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: It acts as an oxidizing agent in the oxidation of alcohols to aldehydes or ketones.

    Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.

    Reduction: Though less common, it can be reduced to its corresponding iodobenzoic acid derivative.

Common Reagents and Conditions

    Oxidation: Common reagents include primary and secondary alcohols, with reaction conditions typically involving mild temperatures and solvents like dichloromethane.

    Substitution: Nucleophiles such as amines or thiols can be used, often in the presence of a base like triethylamine.

    Reduction: Reducing agents like sodium borohydride can be employed under controlled conditions.

Major Products Formed

    Oxidation: Aldehydes and ketones are the primary products.

    Substitution: Various substituted benziodoxolones depending on the nucleophile used.

    Reduction: 2-Iodobenzoic acid derivatives.

Scientific Research Applications

1-Acetoxy-1,2-benziodoxol-3-(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as an oxidizing agent in organic synthesis, particularly in the formation of carbonyl compounds.

    Biology: Employed in the modification of biomolecules, such as the oxidation of peptides and proteins.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-Acetoxy-1,2-benziodoxol-3-(1H)-one primarily involves its role as an oxidizing agent. The hypervalent iodine center facilitates the transfer of oxygen atoms to substrates, leading to the formation of oxidized products. The acetyloxy group enhances the compound’s stability and reactivity, making it an effective oxidant in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Dess-Martin Periodinane: Another hypervalent iodine compound used for the oxidation of alcohols to aldehydes and ketones.

    2-Iodoxybenzoic Acid: A related compound with similar oxidizing properties but different reactivity and stability profiles.

    1-Chloro-1,2-benziodoxol-3(1H)-one: A chlorinated derivative with distinct reactivity patterns.

Uniqueness

1-Acetoxy-1,2-benziodoxol-3-(1H)-one is unique due to its acetyloxy group, which imparts enhanced stability and reactivity compared to other hypervalent iodine compounds. This makes it particularly useful in selective oxidation reactions and other chemical transformations where controlled reactivity is essential.

Properties

IUPAC Name

(3-oxo-1λ3,2-benziodoxol-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO4/c1-6(11)13-10-8-5-3-2-4-7(8)9(12)14-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGGCSZYAKTCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OI1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40411797
Record name 1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1829-26-1
Record name 1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1829-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetoxy-1,2-benziodoxol-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the role of 1-Acetoxy-1,2-benziodoxol-3-(1H)-one in the synthesis of 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one?

A1: this compound serves as a crucial intermediate in the synthesis of 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one, a valuable trifluoromethylating agent. [, ]

    Q2: What are the structural characteristics of this compound?

    A2: While the provided research excerpts don't provide full spectroscopic data for this compound, they do offer key information:

    • Melting Point: 162–165°C []
    • Physical Appearance: White, powdery crystals []

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